ethyl 5-{3-[(4-chlorophenyl)sulfanyl]propanamido}-4-cyano-3-methylthiophene-2-carboxylate
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Overview
Description
ethyl 5-{3-[(4-chlorophenyl)sulfanyl]propanamido}-4-cyano-3-methylthiophene-2-carboxylate is a complex organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of a chlorophenyl group, a sulfanylpropanoylamino group, and a cyano group attached to a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{3-[(4-chlorophenyl)sulfanyl]propanamido}-4-cyano-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorophenyl halides and a suitable nucleophile.
Attachment of the Sulfanylpropanoylamino Group: This step involves the reaction of the thiophene derivative with 3-(4-chlorophenyl)sulfanylpropanoic acid under appropriate conditions to form the desired amide bond.
Addition of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ethyl 5-{3-[(4-chlorophenyl)sulfanyl]propanamido}-4-cyano-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide, and various nucleophiles.
Hydrolysis: Hydrochloric acid, sodium hydroxide, and water.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
ethyl 5-{3-[(4-chlorophenyl)sulfanyl]propanamido}-4-cyano-3-methylthiophene-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of ethyl 5-{3-[(4-chlorophenyl)sulfanyl]propanamido}-4-cyano-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
ethyl 5-{3-[(4-chlorophenyl)sulfanyl]propanamido}-4-cyano-3-methylthiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 5-[3-(4-fluorophenyl)sulfanylpropanoylamino]-4-cyano-3-methylthiophene-2-carboxylate: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.
Ethyl 5-[3-(4-bromophenyl)sulfanylpropanoylamino]-4-cyano-3-methylthiophene-2-carboxylate: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Ethyl 5-[3-(4-methylphenyl)sulfanylpropanoylamino]-4-cyano-3-methylthiophene-2-carboxylate: Similar structure but with a methylphenyl group instead of a chlorophenyl group.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their substituents.
Properties
IUPAC Name |
ethyl 5-[3-(4-chlorophenyl)sulfanylpropanoylamino]-4-cyano-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S2/c1-3-24-18(23)16-11(2)14(10-20)17(26-16)21-15(22)8-9-25-13-6-4-12(19)5-7-13/h4-7H,3,8-9H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQROJOWRYYAAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CCSC2=CC=C(C=C2)Cl)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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